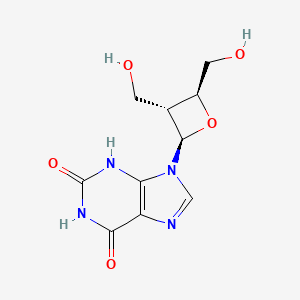
(-)-Oxetanocin X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Oxetanocin X: is a nucleoside analog with a unique oxetane ring structure. It was first isolated from the culture broth of Bacillus megaterium and has shown significant biological activity, particularly as an antiviral and antitumor agent. The compound’s unique structure and biological properties have made it a subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Oxetanocin X typically involves the construction of the oxetane ring followed by the attachment of the nucleoside moiety. One common synthetic route includes the cyclization of a suitable precursor to form the oxetane ring, followed by glycosylation to attach the nucleoside part. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and glycosylation steps.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically modified strains of Bacillus megaterium. The fermentation broth is then subjected to various purification steps, including chromatography and crystallization, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: (-)-Oxetanocin X undergoes several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the nucleoside moiety.
Substitution: Substitution reactions can occur at specific positions on the oxetane ring or the nucleoside part.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced nucleoside analogs, and substituted oxetane compounds.
Scientific Research Applications
Chemistry: In chemistry, (-)-Oxetanocin X is used as a building block for the synthesis of various nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its antiviral and antitumor properties. It has shown activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus. Its antitumor activity is also being explored in various cancer cell lines.
Medicine: In medicine, this compound is being investigated as a potential therapeutic agent for viral infections and cancer. Its unique mechanism of action and low toxicity profile make it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new antiviral and anticancer drugs. Its synthesis and production are also of interest for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of (-)-Oxetanocin X involves the inhibition of viral DNA polymerase and the incorporation of the compound into viral DNA, leading to chain termination. The oxetane ring structure is believed to play a crucial role in its activity by mimicking the natural nucleosides and interfering with the viral replication process. Molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis.
Comparison with Similar Compounds
Acyclovir: Another antiviral nucleoside analog with a different ring structure.
Ganciclovir: Similar to acyclovir but with enhanced activity against cytomegalovirus.
Zidovudine: An antiretroviral nucleoside analog used in the treatment of human immunodeficiency virus.
Uniqueness: (-)-Oxetanocin X is unique due to its oxetane ring structure, which provides distinct chemical and biological properties compared to other nucleoside analogs. Its ability to inhibit viral DNA polymerase and incorporate into viral DNA sets it apart from other compounds with similar antiviral activity.
Properties
CAS No. |
113269-45-7 |
|---|---|
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-5(2-16)19-9(4)14-3-11-6-7(14)12-10(18)13-8(6)17/h3-5,9,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5-,9-/m1/s1 |
InChI Key |
HVWJXIVKNISITK-UDJQAZALSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)NC(=O)NC2=O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(O3)CO)CO)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















